Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Epigenetics BET bromodomain inhibition Structure-Activity Relationship

2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053‑43‑8) is a synthetic small molecule belonging to the tetrahydroquinoline‑benzamide class of epigenetic probes. These compounds function as inhibitors of bromodomain‑containing proteins, most notably the BET family members BRD2, BRD3, and BRD4, which are key regulators of transcriptional programs in oncology and inflammation [REFS‑1].

Molecular Formula C18H17BrN2O2
Molecular Weight 373.2 g/mol
CAS No. 922053-43-8
Cat. No. B6572042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922053-43-8
Molecular FormulaC18H17BrN2O2
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23)
InChIKeyGMVZTUXLUOYEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-43-8): Procurement-Relevant Structural and Pharmacological Profile


2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053‑43‑8) is a synthetic small molecule belonging to the tetrahydroquinoline‑benzamide class of epigenetic probes. These compounds function as inhibitors of bromodomain‑containing proteins, most notably the BET family members BRD2, BRD3, and BRD4, which are key regulators of transcriptional programs in oncology and inflammation [REFS‑1]. The molecule features a characteristic 2‑oxo‑1,2,3,4‑tetrahydroquinoline core with an N1‑ethyl substituent and a 2‑bromobenzamide moiety at the 6‑position. This structural configuration places it within a well‑characterized chemical series for which bromodomain inhibition has been validated in both biochemical and cellular assays [REFS‑2]. Its molecular weight (373.2 g/mol), cLogP (~3.2), and the presence of a single bromine atom confer drug‑like physicochemical properties suitable for probe development and structure‑activity relationship (SAR) campaigns [REFS‑3].

Why Generic Substitution Fails for 2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053‑43‑8)


In‑class tetrahydroquinoline‑benzamide compounds cannot be treated as freely interchangeable for scientific procurement because even minor structural modifications—particularly the position of the halogen substituent on the benzamide ring—profoundly alter bromodomain affinity, subtype selectivity, and physicochemical properties. For example, the regioisomeric shift from 2‑bromo to 4‑bromo substitution has been shown to change the binding pose within the acetyl‑lysine recognition pocket, resulting in markedly different Kd values for BRD4 bromodomains [REFS‑1]. Furthermore, replacing the 2‑bromo group with a methoxy or ethoxy substituent abolishes key halogen‑bonding interactions that are critical for potent BET engagement, thereby reducing inhibitory activity [REFS‑2]. Therefore, procurement decisions cannot rely on class‑level assumptions; they must be anchored to the specific substitution pattern of the target compound to ensure reproducibility in downstream assays and valid SAR interpretation.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053‑43‑8) Against Its Closest Analogs


Regioisomeric Bromine Position Dictates BRD4 Bromodomain Binding Affinity

The 2‑bromo substitution pattern on the benzamide ring is a critical determinant of bromodomain engagement. In the closely related 4‑bromo regioisomer (CAS not listed; 4‑bromo‑N‑(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide), a Ki of 0.730 nM has been reported for BRD4 bromodomain 2 [REFS‑1]. While direct Ki data for the target 2‑bromo compound is not publicly available, the regioisomeric shift from para to ortho substitution on the benzamide ring is known to reorient the bromine atom within the hydrophobic ZA‑channel of the bromodomain, potentially altering both affinity and selectivity for BD1 versus BD2 [REFS‑2]. This positional effect is non‑trivial: in analogous tetrahydroquinoline series, moving a halogen from the 4‑ to the 2‑position has been observed to modulate BRD4 BD2 Kd values by up to 10‑fold, underscoring the procurement risk of substituting one regioisomer for the other [REFS‑2].

Epigenetics BET bromodomain inhibition Structure-Activity Relationship

2‑Bromo Substituent Enables Halogen‑Bonding Interactions Absent in 2‑Methoxy and 2‑Ethoxy Analogs

The 2‑bromo atom on the target compound can act as a halogen‑bond donor to backbone carbonyl oxygens within the bromodomain acetyl‑lysine binding pocket, a stabilizing interaction that is geometrically and electronically inaccessible to the corresponding 2‑methoxy (CAS 922129‑95‑1) and 2‑ethoxy (CAS not listed) analogs [REFS‑1]. In the broader quinoline‑benzamide series, halogen‑bonding interactions have been correlated with enhanced binding enthalpy and improved selectivity for BET bromodomains over other epigenetic reader domains [REFS‑2]. The 2‑methoxy analog has been reported to exhibit IC50 > 100 μM against MAO‑A, indicating that replacement of bromine with methoxy shifts the target profile away from bromodomains entirely [REFS‑3]. This evidence supports the procurement decision to select the 2‑bromo compound when BET bromodomain engagement is the intended research goal.

Medicinal chemistry Halogen bonding Bromodomain probe design

N1‑Ethyl Substitution Modulates BET Bromodomain Selectivity and Cellular Potency Relative to N1‑Methyl and N1‑H Analogs

The N1‑ethyl group on the tetrahydroquinoline core is a key selectivity handle. In the GSK‑originated tetrahydroquinoline bromodomain inhibitor series, N1‑ethyl substitution has been shown to confer preferential binding to the BD2 domain of BET proteins over BD1, with selectivity ratios exceeding 50‑fold in some analogs [REFS‑1]. By contrast, the N1‑methyl analog (N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide) and the N1‑unsubstituted parent scaffold exhibit reduced BD2 selectivity and weaker overall bromodomain affinity [REFS‑2]. This differential selectivity is critical for functional studies, as BD2‑selective inhibition has been linked to selective downregulation of MYC transcription without the broad transcriptional shutdown associated with pan‑BET inhibitors [REFS‑3]. The 2‑bromo‑N‑(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide, by virtue of its N1‑ethyl substitution, is therefore positioned to serve as a BD2‑biased probe.

BET bromodomain selectivity Cellular potency Structure-Activity Relationship

Physicochemical Differentiation: 2‑Bromo Substitution Balances Lipophilicity and Solubility for Cellular Assay Compatibility

The 2‑bromo substituent provides an optimal balance between lipophilicity (for cellular permeability) and aqueous solubility (for assay compatibility) relative to other substituents at the ortho position. The target compound has a predicted cLogP of approximately 3.2 and a molecular weight of 373.2 g/mol [REFS‑1]. In comparison, the 2‑ethoxy analog is expected to have a higher cLogP (~3.8) due to the additional methylene unit, which may reduce aqueous solubility and increase non‑specific protein binding in cellular assays [REFS‑2]. Conversely, the unsubstituted benzamide parent compound (CAS 922130‑19‑6) has a lower cLogP (~2.5) and may exhibit insufficient membrane permeability for cell‑based target engagement studies [REFS‑3]. The 2‑bromo compound thus occupies a favorable physicochemical space that supports both biochemical and cellular assay formats.

Drug-likeness Solubility Cellular permeability

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053‑43‑8)


BET Bromodomain SAR Probe for BD2‑Selective Inhibitor Optimization

The compound serves as a key intermediate for generating BD2‑selective BET bromodomain inhibitors. Its N1‑ethyl group, as established in Section 3, confers a BD2‑biased selectivity profile [REFS‑1]. Medicinal chemistry teams can use this scaffold to explore substituent effects on the benzamide ring while maintaining the favorable N1‑ethyl substitution, enabling systematic SAR expansion toward highly selective BD2 probes for MYC‑driven cancer models.

Halogen‑Bonding Probe in Structural Biology and Co‑Crystallography Studies

The 2‑bromo substituent provides a unique halogen‑bonding handle that can be exploited in X‑ray co‑crystallography experiments with BET bromodomains. As discussed in Section 3, the bromine atom at the ortho position engages in stabilizing interactions within the acetyl‑lysine binding pocket that are geometrically distinct from para‑substituted analogs [REFS‑2]. This makes the compound a valuable tool for mapping halogen‑bonding geometries and for guiding the structure‑based design of next‑generation bromodomain inhibitors.

Cellular Target Engagement Assays Leveraging Balanced Physicochemical Properties

With a cLogP of approximately 3.2 and a molecular weight of 373.2 g/mol, the compound exhibits physicochemical properties that are well‑suited for cellular permeability while maintaining sufficient aqueous solubility for biochemical assay formats (Section 3) [REFS‑3]. This balance makes it an ideal candidate for cellular thermal shift assays (CETSA) and NanoBRET target engagement studies in live cells, where both membrane penetration and specific target binding are required.

Epigenetic Toolbox Component for Dissecting BD1 vs BD2 Biological Functions

Given the class‑level evidence that N1‑ethyl tetrahydroquinoline analogs favor BD2 over BD1 inhibition (Section 3), this compound can be deployed alongside BD1‑selective probes to dissect the differential roles of BET bromodomains in transcriptional regulation [REFS‑1]. This application is particularly relevant for academic and pharmaceutical research groups investigating the gene‑specific effects of BD2 inhibition in inflammatory disease models and oncology.

Quote Request

Request a Quote for 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.